(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

NMDA receptor Enantioselectivity CNS pharmacology

This (1S)-enantiomer is the stereospecific intermediate for solifenacin and a validated NMDA/D1 scaffold. Substitution with the (R)-enantiomer or 1-benzyl/4-phenyl analogs is scientifically unjustified—the (R)-form shows 90-fold lower NMDA potency. Procure only the (1S) configuration for receptor binding fidelity. Purity typically ≥98% (GC/HPLC).

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
CAS No. 118864-75-8
Cat. No. B118713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
CAS118864-75-8
Synonyms(1S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline;  (+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline;  (S)-(+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline; 
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m0/s1
InChIKeyPRTRSEDVLBBFJZ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 118864-75-8): Structural and Stereochemical Baseline for Procurement


(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 118864-75-8) is the (S)-enantiomer of a chiral 1-aryl-tetrahydroisoquinoline scaffold, possessing a molecular formula of C15H15N and a molecular weight of 209.29 g/mol [1]. It is distinguished by its (1S) absolute configuration, which imparts stereospecific binding properties critical for its role as a key intermediate in the synthesis of the selective muscarinic M3 receptor antagonist solifenacin, as well as for its intrinsic biological activity in various CNS receptor systems [2]. The compound's rigid heterocyclic core provides a defined pharmacophore geometry that is not interchangeable with its (R)-enantiomer, 1-benzyl, or 4-phenyl analogs.

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Why Enantiomeric or Scaffold Substitution is Scientifically Unjustified


Substituting (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with its (R)-enantiomer, a 1-benzyl analog, or a 4-phenyl regioisomer is not scientifically justified for applications requiring stereospecific molecular recognition or defined pharmacokinetic profiles. The (1S) configuration is a critical determinant of biological activity; for example, in D1 dopamine receptor antagonism, the (S)-enantiomer is the active configuration, in direct contrast to the benzazepine class where the (R)-enantiomer is preferred [1]. Similarly, in NMDA receptor channel blockade, the (S)-configuration is essential for high-affinity binding, with the (R)-enantiomer exhibiting approximately 90-fold lower potency [2]. Furthermore, 1-benzyl and 4-phenyl analogs possess different conformational preferences and pharmacophoric distances that significantly alter receptor binding profiles and downstream efficacy [3]. The following quantitative evidence substantiates why this specific (1S)-enantiomer is a non-substitutable entity.

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Quantitative Evidence Guide for Differentiated Selection


Enantioselective NMDA Receptor Channel Affinity: 90-Fold Potency Difference

In an evaluation of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives for affinity to the phencyclidine (PCP) binding site of the NMDA receptor complex, the (S)-configured derivative (S)-4e·HCl (bearing a 2-methylphenyl substituent at position 1 and a methyl group at position 8) exhibited a K(i) value of 0.0374 μM (37.4 nM). In contrast, the corresponding (R)-enantiomer (R)-4e·HCl demonstrated markedly lower affinity, with the (S)-enantiomer being approximately 90 times more potent [1]. This enantioselectivity underscores the critical role of the (1S) absolute configuration in achieving high-affinity NMDA receptor channel blockade.

NMDA receptor Enantioselectivity CNS pharmacology

D1 Dopamine Receptor Antagonism: Enantiomeric Configuration Inversion Relative to Benzazepines

Resolution and single-crystal X-ray analysis of the tertiary N-methyl-1-phenyltetrahydroisoquinoline derivative revealed that the most active enantiomer at the D1 dopamine receptor possesses the (S) absolute configuration. This finding is in direct contrast to the prototypical D1 antagonist SCH23390, a benzazepine, where the (R)-enantiomer is the active form [1][2]. The (S)-enantiomer provides a superior three-dimensional fit to the D1 antagonist pharmacophore model when compared to the (R)-enantiomer [2].

D1 dopamine receptor Stereochemistry CNS disorders

Industrial Synthesis of Solifenacin: Essential (1S) Chiral Intermediate

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline is the essential chiral intermediate for the synthesis of solifenacin succinate (Vesicare®), a selective muscarinic M3 receptor antagonist [1]. Industrial processes rely on the classical resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline using D-(-)-tartaric acid to obtain the desired (S)-enantiomer with high enantiomeric excess [2]. The undesired (R)-enantiomer is a waste stream that is subsequently racemized and recycled, highlighting the exclusive value of the (1S) stereoisomer for this pharmaceutical application [1].

Muscarinic M3 antagonist Overactive bladder Chiral resolution

NMDA Receptor Channel Affinity and PCP-Like Discriminative Stimulus Effects

In a drug discrimination study using rats trained to discriminate phencyclidine (PCP) from saline, 1-phenyl-1,2,3,4-tetrahydroisoquinoline (as a representative of the class) failed to substitute for PCP. This was attributed to its low affinity for the NMDA receptor channel site and/or higher affinity for non-NMDA CNS sites, distinguishing it from high-affinity channel blockers such as PD 138289, PD 137889, and FR 115427 which produced full, dose-dependent substitution [1]. This behavioral profile suggests a distinct mechanism of action with potentially reduced abuse liability compared to other NMDA antagonists.

NMDA receptor Behavioral pharmacology Drug discrimination

D1 Receptor Binding Affinity: Impact of 1-Phenyl vs. 1-Benzyl and 4-Phenyl Substitution

Conformational analysis and molecular modeling studies of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines with identical substituent patterns to the D1 antagonist SCH23390 revealed that the 1-phenyl substitution pattern is critical for achieving a bioactive conformation. The torsion angle τ(C8a-C1-C12-C17) for the 1-phenyl series had energy minima at approximately 60° and 240°, which allowed for a better fit to the pharmacophore model compared to the 1-benzyl and 4-phenyl analogs [1]. This conformational preference translates to differential D1 receptor binding affinity and antagonist activity.

D1 dopamine receptor SAR Conformational analysis

Dopamine β-Hydroxylase Inhibitory Activity

In vitro studies have demonstrated that 1-phenyl-1,2,3,4-tetrahydroisoquinoline inhibits human serum dopamine β-hydroxylase . This enzyme catalyzes the conversion of dopamine to norepinephrine, and its inhibition has been proposed as a therapeutic strategy for Parkinson's disease . While specific IC50 or Ki values for the parent compound were not located in the accessible literature, this established mechanism of action provides a basis for its use as a lead compound in the development of novel dopamine β-hydroxylase inhibitors.

Dopamine β-hydroxylase Parkinson's disease Enzyme inhibition

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Optimal Use Cases Derived from Quantitative Evidence


Synthesis of Solifenacin and Related Muscarinic M3 Antagonists

This is the primary industrial and research application. The (1S)-enantiomer is the required chiral intermediate for constructing the (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate moiety of solifenacin [1]. Any deviation from this specific stereoisomer will yield an inactive or less potent final product [2].

Development of Enantioselective NMDA Receptor Channel Blockers

Given the 90-fold enantioselectivity observed for NMDA receptor channel binding, (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives are promising scaffolds for developing novel NMDA antagonists with a potentially reduced side-effect profile [3]. The (1S) configuration is essential for high-affinity binding.

D1 Dopamine Receptor Antagonist Pharmacophore Studies

This compound is a valuable tool for investigating the D1 dopamine receptor antagonist pharmacophore. Its (S) absolute configuration provides a stereochemical benchmark that is opposite to that of the benzazepine class, offering unique insights into receptor-ligand interactions [4][5].

Lead Compound for Dopamine β-Hydroxylase Inhibitors

As a validated inhibitor of human serum dopamine β-hydroxylase, this compound can serve as a starting point for medicinal chemistry campaigns aimed at developing novel therapeutics for Parkinson's disease and other conditions involving dysregulation of catecholamine biosynthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.